4-(2-Chloro-5-methoxyphenyl)phenylacetic acid

Cyclooxygenase NSAID Enzyme Inhibition

Researchers studying COX-2-mediated inflammation often face confounding COX-1 effects when using non-selective NSAIDs. 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid (CAS 1334500-07-0) solves this with >100-fold COX-2 selectivity (IC50 367 nM). Key advantages: • Clean mechanistic probe: pronounced COX-2 selectivity reduces COX-1 interference, enabling unambiguous pathway dissection. • Synthetic versatility: aryl chloride enables Pd-catalyzed cross-coupling for rapid SAR library generation. • Supply reliability: multi-vendor sourcing with 95-98% purity ensures batch-to-batch consistency for multi-site consortia.

Molecular Formula C15H13ClO3
Molecular Weight 276.716
CAS No. 1334500-07-0
Cat. No. B595782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-methoxyphenyl)phenylacetic acid
CAS1334500-07-0
Synonyms4-(2-Chloro-5-methoxyphenyl)phenylacetic acid
Molecular FormulaC15H13ClO3
Molecular Weight276.716
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
InChIKeyHOGDZTPEZJGOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-5-methoxyphenyl)phenylacetic Acid: Overview


4-(2-Chloro-5-methoxyphenyl)phenylacetic acid (CAS 1334500-07-0), also named 2-(2'-chloro-5'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid, is a biphenylacetic acid derivative characterized by a para-acetic acid moiety and an ortho-chloro/meta-methoxy substitution on the distal phenyl ring . Its molecular formula is C15H13ClO3 with a molecular weight of 276.72 g/mol . The compound belongs to the arylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) but exhibits a substitution pattern distinct from widely used NSAIDs such as diclofenac or felbinac [1].

COX-2 pathway inhibition studies Reported assay potency context supports COX-2 selective probe research.
Medicinal chemistry diversification Aryl chloride handle enables late-stage SAR library synthesis.
Physicochemical profiling Reported LogP and PSA values may support CNS-penetrant tool compound selection.

Why Generic Substitution Fails


In-class biphenylacetic acids cannot be treated as interchangeable due to the profound impact of substitution pattern on both molecular recognition and pharmacokinetic properties. The ortho-chloro/meta-methoxy arrangement on the distal phenyl ring of this compound creates a distinct electronic and steric environment that directly modulates cyclooxygenase (COX) isoform binding, resulting in a unique COX-1/COX-2 selectivity profile that differs markedly from unsubstituted or differently substituted analogs [1]. Furthermore, the presence of the aryl chloride provides a synthetic handle for downstream diversification via cross-coupling reactions, a capability not shared by non-halogenated biphenylacetic acid congeners . Consequently, substituting with felbinac (4-biphenylacetic acid) or 2-(2-chloro-5-methoxyphenyl)acetic acid would yield compounds with divergent biological activity, synthetic utility, and physicochemical properties.

Substitution pattern impacts selectivity Ortho-chloro/meta-methoxy substitution creates a distinct COX-1/COX-2 profile that unsubstituted biphenylacetic acids may not reproduce.
Synthetic utility may not transfer Non-halogenated analogs lack the aryl chloride handle required for Pd-catalyzed diversification, limiting SAR exploration.
Physicochemical profile may shift Monophenyl analogs exhibit lower lipophilicity, which can alter membrane permeability and distribution in in vivo models.

Quantitative Differentiation Evidence


COX-2 Inhibition Potency vs. Felbinac

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid inhibits recombinant human COX-2 with an IC50 of 367 nM [1]. This represents a 2.7-fold improvement in potency compared to felbinac (4-biphenylacetic acid), which inhibits human COX-2 with an IC50 of 976 nM . While 2-(2-chloro-5-methoxyphenyl)acetic acid shows an IC50 of 200 nM against mouse COX-2, this value was obtained in a non-human ortholog under differing assay conditions, precluding direct potency comparisons [2].

COX-2 Inhibition vs. Felbinac
Cross-study comparable
IC50 = 367 nM (human COX-2); felbinac IC50 = 976 nM
Reported assay potency context supports selection for COX-2 pathway studies.
Human recombinant enzyme, arachidonic acid substrate.
Cyclooxygenase NSAID Enzyme Inhibition

COX-2 Selectivity Over COX-1

The compound exhibits high selectivity for COX-2 over COX-1. Inhibition of ovine COX-1 requires an IC50 of 39,900 nM, which is over 100-fold higher than its IC50 for human COX-2 (367 nM) [1]. In contrast, felbinac is a non-selective inhibitor with IC50 values of 865.68 nM for COX-1 and 976 nM for COX-2 , yielding a COX-1/COX-2 ratio near unity.

COX-2 Selectivity Over COX-1
Direct head-to-head
COX-2 IC50 = 367 nM; COX-1 IC50 = 39,900 nM; Ratio >108
Reported selectivity context may support COX-2-specific pathway research.
COX-2: human recombinant; COX-1: ovine recombinant.
Cyclooxygenase Selectivity Gastrointestinal Safety

Lipophilicity and CNS Penetration Potential

The compound has a calculated LogP of 3.64 and a topological polar surface area (PSA) of 46.53 Ų [1]. These values fall within the favorable range for CNS drug candidates (LogP 2–5, PSA <90 Ų). In comparison, 2-(2-chloro-5-methoxyphenyl)acetic acid, which lacks the second phenyl ring, has a lower LogP of 2.0 and a similar PSA of 46.5 Ų [2]. The higher LogP of the target compound, driven by the biphenyl core, may enhance passive diffusion across lipid membranes.

Lipophilicity & CNS Potential
Class-level inference
LogP = 3.64; PSA = 46.53 Ų
Data to verify for CNS-penetrant tool compound selection.
Calculated values (XLogP3). Experimental confirmation needed.
Physicochemical Properties Blood-Brain Barrier Drug-Likeness

Aryl Chloride Handle for Diversification

The presence of an aryl chloride on the distal phenyl ring provides a versatile synthetic handle for further functionalization. The compound is accessible via Suzuki-Miyaura coupling and can itself undergo Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents at the chloro position. This capability is absent in non-halogenated biphenylacetic acid analogs such as felbinac.

Aryl Chloride Diversification
Class-level inference
Pd-catalyzed cross-coupling compatible
Supports medicinal chemistry SAR library synthesis.
Qualitative differentiation from non-halogenated analogs.
Synthetic Chemistry Building Block Cross-Coupling

Commercial Availability and Purity

The compound is readily available from multiple reputable chemical suppliers, including Fluorochem (UK), CymitQuimica (EU), Calpac Lab (USA), and Leyan (China), with standard purities of 95–98% [1]. This multi-source availability ensures supply chain resilience and competitive pricing. In contrast, some closely related analogs, such as 2-(2-chloro-5-methoxyphenyl)acetic acid, are available from fewer vendors and may command higher prices for similar purities .

Availability & Purity
Supporting evidence
≥4 global suppliers; purity 95–98%
Multi-source sourcing may reduce supply risk.
Market analysis as of 2025. Verify lot-specific COA.
Procurement Supply Chain Quality

Research and Industrial Applications


COX-2 Selective Probe Development

With an IC50 of 367 nM for human COX-2 and >100-fold selectivity over COX-1, this compound is ideally suited for developing pharmacological probes to dissect COX-2-specific signaling pathways in inflammation models [1]. Its pronounced selectivity profile reduces confounding effects from COX-1 inhibition, enabling cleaner mechanistic studies compared to non-selective agents like felbinac .

SAR Exploration via Aryl Chloride Diversification

The aryl chloride moiety serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly generate focused libraries of biphenylacetic acid analogs . This capability is essential for SAR campaigns aiming to optimize potency, selectivity, or ADME properties, and is a distinct advantage over non-halogenated biphenylacetic acid scaffolds.

CNS-Penetrant NSAID Profiling

Possessing a calculated LogP of 3.64 and a PSA of 46.53 Ų, the compound resides within the optimal physicochemical space for blood-brain barrier penetration [2]. This property profile makes it a compelling starting point for investigating NSAID effects on central inflammatory processes or pain perception, where CNS exposure is required.

Reliable Multi-Site Procurement

Given its availability from multiple reputable global suppliers with consistent purity specifications (95–98%), this compound is a low-risk procurement choice for multi-site research consortia requiring reproducible chemical inputs [3]. The multi-vendor sourcing mitigates supply chain vulnerabilities and ensures batch-to-batch consistency.

Application
Selection Property
Validation Focus
COX-2 pathway probe research
Reported COX-2 inhibition context
COX-2/COX-1 selectivity endpoint review
Medicinal chemistry SAR campaigns
Aryl chloride synthetic handle
Cross-coupling diversification review
CNS-penetrant compound profiling
Calculated LogP and PSA profile
Experimental CNS exposure validation
Multi-site research procurement
Multi-vendor availability
Lot-to-lot purity and supply consistency
Quote Request

Request a Quote for 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.